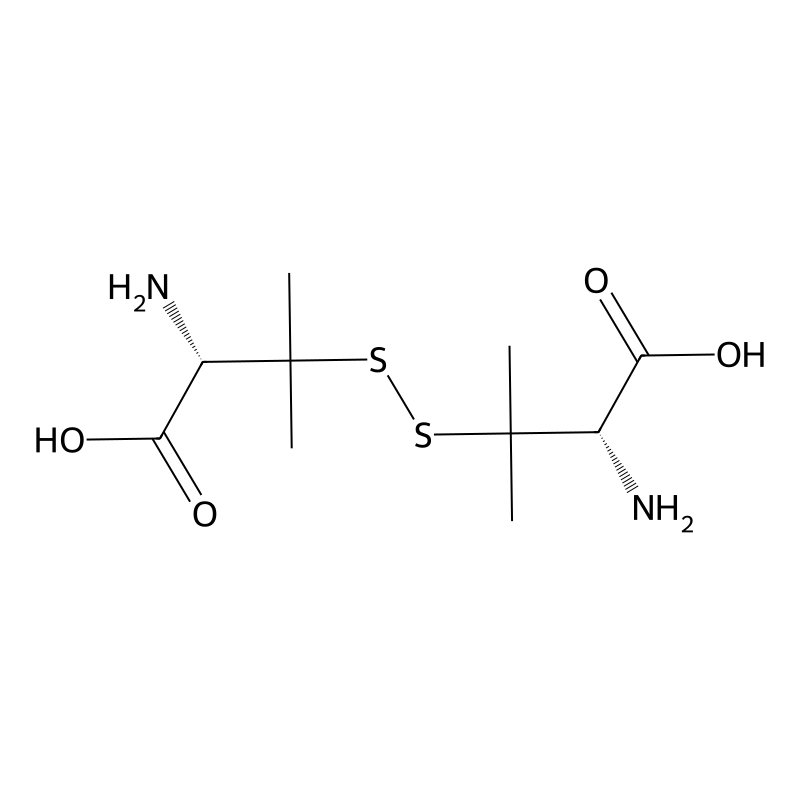

D-Penicillamine disulfide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding D-penicillamine metabolism and pharmacology:

DPDS is a natural metabolite of D-penicillamine, and its presence in blood and urine serves as an indicator of D-penicillamine's activity and potential for side effects []. Studying DPDS formation and breakdown pathways helps researchers understand D-penicillamine's overall metabolism and pharmacological effects in the body [].

Investigating the role of disulfide bonds in protein function:

DPDS, being a disulfide-bonded molecule, can be used as a tool to study the role of disulfide bonds in protein structure and function. Researchers can use DPDS to modify other proteins, introducing disulfide bonds at specific locations and observing the resulting changes in protein activity or stability.

Exploring potential therapeutic applications:

While currently not used in clinical practice, some studies have explored the potential therapeutic applications of DPDS. For instance, research suggests that DPDS may exhibit anti-melanoma activity by acting as an apoptogenic carbonyl scavenger, potentially leading to the death of cancer cells []. Additionally, studies have investigated the effects of DPDS on dermatomyositis, a muscle disease, although further research is needed to determine its efficacy and safety [].

D-Penicillamine disulfide is a compound derived from D-penicillamine, an amino acid metabolite of penicillin known for its chelating properties. This compound features a disulfide bond, which is significant in various biochemical processes. D-Penicillamine itself is primarily used in clinical settings for treating conditions such as Wilson's disease, cystinuria, and rheumatoid arthritis due to its ability to chelate heavy metals like copper, lead, and mercury, facilitating their excretion from the body .

- Sulfhydryl-Disulfide Exchange: D-Penicillamine can undergo disulfide interchange with cysteine, forming mixed disulfides that enhance solubility and urinary excretion of cystine, thereby preventing kidney stone formation .

- Metal Chelation: The compound effectively binds to heavy metals, forming soluble complexes that are excreted renally. This reaction is crucial in treating metal toxicity .

- Thiazolidine Formation: It can also participate in the formation of thiazolidine derivatives through reactions involving its thiol group .

D-Penicillamine disulfide exhibits significant biological activity:

- Chelation Therapy: It is particularly effective in chelating copper, making it the drug of choice for managing Wilson's disease. The compound forms stable complexes with heavy metals, facilitating their elimination from the body .

- Immunomodulatory Effects: In rheumatoid arthritis, D-penicillamine has been shown to depress T cell activity, although the exact mechanism remains unclear. This immunomodulatory effect contributes to its role as a disease-modifying antirheumatic drug .

- Antifibrotic Properties: Studies suggest that D-penicillamine may induce hepatic metallothionein synthesis, which sequesters copper in a non-toxic form and may have antifibrotic effects .

D-Penicillamine disulfide can be synthesized through various methods:

- Oxidation of D-Penicillamine: The compound can be produced by oxidizing D-penicillamine using agents such as hydrogen peroxide or iodine, leading to the formation of disulfide bonds.

- Disulfide Formation with Cysteine: A common method involves reacting D-penicillamine with cysteine under controlled conditions to form D-Penicillamine disulfide through a sulfhydryl-disulfide exchange reaction .

- Chemical Synthesis Techniques: Advanced synthetic approaches may utilize solid-phase synthesis or other organic chemistry techniques to achieve higher yields and purity of the compound .

D-Penicillamine disulfide interacts with various substances:

- Drug Interactions: It can interact with several medications, including aluminum hydroxide and iron supplements, which may affect its efficacy. These interactions necessitate careful monitoring during treatment regimens .

- Biochemical Interactions: The compound's ability to form mixed disulfides with cysteine enhances its biological activity and solubility, impacting its pharmacokinetics and therapeutic outcomes .

D-Penicillamine disulfide shares similarities with several compounds but retains unique characteristics:

| Compound | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| L-Penicillamine | Amino Acid | Not clinically used due to toxicity | Strong inhibition of pyridoxine enzymes |

| N-Acetylcysteine | Thiol Compound | Antioxidant and mucolytic agent | Known for its role in replenishing glutathione |

| Cysteine | Amino Acid | Precursor for protein synthesis | Direct involvement in protein structure |

| Dimercaprol | Chelating Agent | Treatment for arsenic and mercury poisoning | Stronger chelation properties than penicillamine |

D-Penicillamine disulfide stands out due to its specific application in chelation therapy for copper overload conditions and its unique biochemical interactions that enhance solubility and excretion of harmful substances from the body.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant